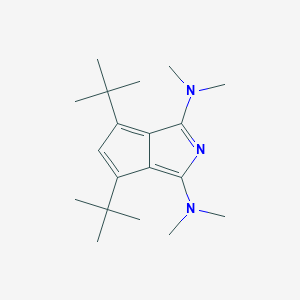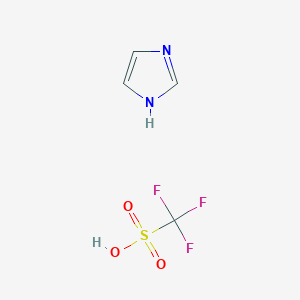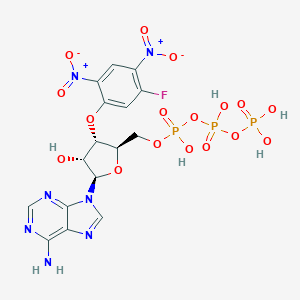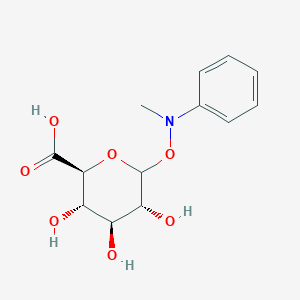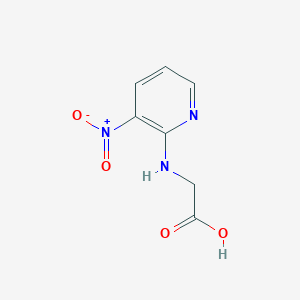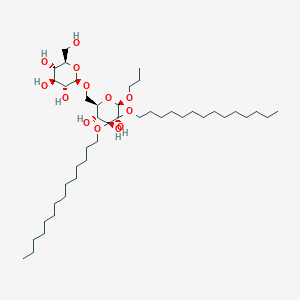
4-Ethyl-2-methylpyrrolidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-methylpyrrolidine-1-carbaldehyde, also known as EMPC, is a chemical compound that has been widely used in scientific research. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde is not well understood. However, it has been reported that 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity may contribute to its biological activity.
Biochemical and Physiological Effects:
4-Ethyl-2-methylpyrrolidine-1-carbaldehyde has been reported to exhibit various biological activities, such as antihypertensive, insecticidal, and antibacterial activities. 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde has also been shown to inhibit the growth of cancer cells. The exact biochemical and physiological effects of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
4-Ethyl-2-methylpyrrolidine-1-carbaldehyde has several advantages for lab experiments. It is readily available and relatively inexpensive. It can be easily synthesized from commercially available starting materials. However, 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde has some limitations. It is highly reactive and can be difficult to handle. It can also be toxic and requires careful handling.
Orientations Futures
There are several future directions for the research on 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde. One direction is to investigate the mechanism of action of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde and its biological targets. Another direction is to explore the potential of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde as a chiral auxiliary in asymmetric synthesis. Furthermore, the development of new synthetic methods for 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde and its derivatives can lead to the discovery of new pharmaceuticals and agrochemicals. In addition, the investigation of the toxicity and environmental impact of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde is also important for its safe use in various applications.
Conclusion:
In conclusion, 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been extensively used in scientific research and exhibits various biological activities. The investigation of the mechanism of action, biochemical and physiological effects, and future directions of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde is important for the discovery of new pharmaceuticals and agrochemicals.
Méthodes De Synthèse
4-Ethyl-2-methylpyrrolidine-1-carbaldehyde can be synthesized by the reaction of 4-ethyl-2-methylpyrrole with chloral hydrate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The yield of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
4-Ethyl-2-methylpyrrolidine-1-carbaldehyde has been extensively used in scientific research as a building block for the synthesis of various pharmaceuticals and agrochemicals. For example, 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde can be used as a starting material for the synthesis of the antihypertensive drug, moxonidine. 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde can also be used as a key intermediate in the synthesis of the insecticide, thiamethoxam. In addition, 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde has been used as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
116679-50-6 |
|---|---|
Nom du produit |
4-Ethyl-2-methylpyrrolidine-1-carbaldehyde |
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
4-ethyl-2-methylpyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-3-8-4-7(2)9(5-8)6-10/h6-8H,3-5H2,1-2H3 |
Clé InChI |
BQSBOCPTKHIZJO-UHFFFAOYSA-N |
SMILES |
CCC1CC(N(C1)C=O)C |
SMILES canonique |
CCC1CC(N(C1)C=O)C |
Synonymes |
1-Pyrrolidinecarboxaldehyde, 4-ethyl-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



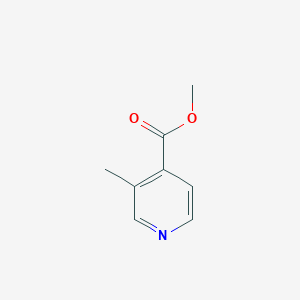

![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)

![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)
